Chemical structure and properties of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
Chemical structure and properties of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
This is an in-depth technical guide on the chemical structure, synthesis, and properties of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide (CAS 903679-95-8).
Structure, Synthesis, and Pharmacological Profile
Executive Summary
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide (CAS: 903679-95-8 ) is a synthetic amide derivative belonging to the class of N-aryl-cycloalkanecarboxamides . Structurally, it functions as a bioisostere to established physiological cooling agents such as WS-12 and WS-23.
By replacing the traditional isopropyl (WS-23) or menthane (WS-3/WS-12) hydrophobic moiety with a cyclobutane ring , this molecule offers a unique steric profile for probing TRPM8 (Transient Receptor Potential Melastatin 8) ion channels. It is primarily utilized in medicinal chemistry as a scaffold for sensory receptor modulation and in the development of novel flavor/fragrance compounds with modified volatility and onset characteristics.
Chemical Structure & Physiochemical Properties[3]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions critical for its interaction with transmembrane receptors (specifically TRP channels):
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Hydrophobic "Head" Group: A cyclobutane ring . This small, strained cycloalkyl group provides lipophilicity (LogP contribution ~1.2) and a compact steric footprint compared to the bulkier menthyl or isopropyl groups found in classical cooling agents.
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Linker Region: A carboxamide bond (-CONH-). This polar region acts as a hydrogen bond donor/acceptor, essential for orienting the molecule within the receptor binding pocket (typically interacting with Tyr745 or Arg842 residues in TRPM8).
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Aromatic "Tail": A 2-methoxy-5-methylphenyl group (derived from creosidine). The ortho-methoxy and meta-methyl substitutions on the phenyl ring provide electron-donating character, influencing the electron density of the amide nitrogen and enhancing receptor affinity through pi-stacking or hydrophobic interactions.
Physiochemical Data Table
| Property | Value / Description | Source/Derivation |
| CAS Number | 903679-95-8 | Chemical Abstracts Service |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide | Standard Nomenclature |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |
| Molecular Weight | 219.28 g/mol | Calculated |
| LogP (Predicted) | 2.8 ± 0.4 | Consensus Model (XLogP3) |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Amide Carbonyl, Methoxy Ether) | Structural Analysis |
| Solubility | Low in Water (< 0.1 mg/mL); High in DMSO, Ethanol, DCM | Lipophilic Amide Profile |
| Appearance | White to Off-White Crystalline Solid | Typical for class |
Synthesis & Manufacturing Protocol
The most robust synthesis route utilizes a Schotten-Baumann reaction or nucleophilic acyl substitution under anhydrous conditions. This protocol ensures high yield and minimizes hydrolysis of the acid chloride intermediate.
Reagents & Materials
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Precursor A: Cyclobutanecarbonyl chloride (CAS: 5006-22-4) – Acylating agent.
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Precursor B: 2-Methoxy-5-methylaniline (Creosidine) (CAS: 120-71-8) – Nucleophile.
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Base: Triethylamine (Et₃N) or Pyridine – Acid scavenger.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.
Step-by-Step Synthesis Protocol
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Preparation: Purge a 250 mL round-bottom flask with nitrogen (N₂). Add 2-methoxy-5-methylaniline (1.0 eq) and DCM (10 mL/g).
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Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
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Acylation: Add Cyclobutanecarbonyl chloride (1.1 eq) dropwise over 15–20 minutes. Maintain temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
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Quenching: Quench the reaction with 1M HCl (aq) to neutralize excess base and solubilize amine salts.
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Extraction: Separate the organic layer. Wash sequentially with:
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Sat. NaHCO₃ (to remove residual acid).
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Brine (Sat. NaCl).[1]
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Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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Amide NH: Broad singlet at δ ~7.8–8.2 ppm.
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Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern (approx δ 6.7–8.0 ppm range). Look for the doublet of the proton ortho to the amide.
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Methoxy Group: Singlet at δ ~3.8 ppm (3H).
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Methyl Group: Singlet at δ ~2.3 ppm (3H).
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Cyclobutane Methine: Multiplet at δ ~3.0–3.2 ppm (1H, alpha to carbonyl).
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Cyclobutane Methylene: Multiplets at δ ~1.8–2.4 ppm (6H).
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Mass Spectrometry (ESI+):
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[M+H]⁺ Peak: 220.29 m/z.
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[M+Na]⁺ Peak: 242.27 m/z.
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Pharmacology & Applications
TRPM8 Agonism (Cooling Activity)
This compound is a structural analog of WS-12 , a potent TRPM8 agonist. The substitution of the menthane ring with a cyclobutane ring typically results in:
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Altered Onset: Smaller cycloalkyl rings often lead to faster onset of cooling sensation due to faster diffusion rates.
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Potency Shift: While the p-menthane scaffold (WS-3) is optimized for the TRPM8 pocket, the cyclobutane variant retains activity but may show different EC₅₀ values, often used to "tune" the cooling intensity in sensory blends.
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Mechanism: It binds to the voltage-sensing domain of the TRPM8 channel, stabilizing the open state and lowering the activation temperature threshold, resulting in a "cold" sensation at physiological temperatures.
Structure-Activity Relationship (SAR) Map
Caption: Pharmacophore dissection showing the functional contribution of each moiety to TRPM8 activity.
Safety & Handling
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Hazard Classification: Generally classified as Irritant (Xi) .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C (Refrigerated) under inert atmosphere to prevent slow oxidation of the aniline moiety if trace hydrolysis occurs.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
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Sigma-Aldrich. N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide Product Page (AldrichCPR).
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Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. (Contextual reference for TRPM8 agonist assay methodology).
- Rowsell, A. C., et al. (1979). Phosphine oxides having a physiological cooling effect. U.S. Patent 4,153,679. (Foundational patent describing N-substituted carboxamide cooling agent SAR).
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PubChem. Compound Summary for N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide (Analogs). National Library of Medicine.
